Menadiol diphosphate

Description

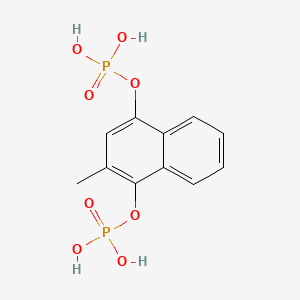

Structure

2D Structure

3D Structure

Properties

CAS No. |

84-98-0 |

|---|---|

Molecular Formula |

C11H12O8P2 |

Molecular Weight |

334.16 g/mol |

IUPAC Name |

(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |

InChI |

InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |

InChI Key |

JTNHOVZOOVVGHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

Other CAS No. |

84-98-0 |

Related CAS |

131-13-5 (tetra-hydrochloride salt) |

Synonyms |

2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Menadiol Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadiol diphosphate, a synthetic, water-soluble derivative of menadione (Vitamin K3), is a compound of significant interest in pharmaceutical development. Unlike its lipid-soluble counterparts, its aqueous solubility allows for parenteral administration and absorption without the need for bile salts.[1][2] This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, focusing on the core methodologies and data relevant to research and development. The primary pharmaceutical form is typically the tetrasodium salt hexahydrate, which will be the focus of the described protocols.[3][4]

Synthesis of this compound

The synthesis of menadiol sodium diphosphate from menadione is a multi-step process that involves reduction followed by phosphorylation. The overall yield for this process has been reported to be over 72%.[5]

1. Reduction of Menadione to Menadiol: The initial step involves the reduction of the quinone group in menadione (2-methyl-1,4-naphthoquinone) to a hydroquinone, yielding menadiol (2-methylnaphthalene-1,4-diol).[6] This transformation can be achieved using various reducing agents. A common laboratory and industrial method utilizes stannous chloride dihydrate.[5] Another documented method employs sodium dithionite (Na₂S₂O₄).[6]

2. Phosphorylation and Salt Formation: The resulting menadiol is then phosphorylated to produce this compound. The process continues with the formation of a more stable salt, typically the tetrasodium salt, through reactions involving a calcium salt intermediate and subsequent recrystallization to yield the final crystal powder of menadiol sodium diphosphate hexahydrate.[5]

Experimental Protocol: Synthesis from Menadione

This protocol is a generalized procedure based on documented methods.[5]

Materials:

-

Menadione (Vitamin K3)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Phosphorylating agent (e.g., phosphorus oxychloride)

-

Calcium salt (e.g., calcium chloride)

-

Sodium carbonate or sodium hydroxide

-

Appropriate solvents (e.g., pyridine, water)

Procedure:

-

Reduction: Dissolve menadione in a suitable organic solvent. Add stannous chloride dihydrate as the reducing agent and stir the mixture until the characteristic yellow color of menadione disappears, indicating the formation of menadiol.

-

Phosphorylation: Cool the reaction mixture containing menadiol. Slowly add a phosphorylating agent (e.g., phosphorus oxychloride in pyridine) while maintaining a low temperature to control the exothermic reaction.

-

Hydrolysis: After the phosphorylation is complete, carefully hydrolyze the reaction mixture by adding it to ice water.

-

Calcium Salt Formation: Add a solution of a calcium salt to the hydrolyzed mixture to precipitate the calcium salt of this compound.

-

Conversion to Sodium Salt: Isolate the calcium salt precipitate by filtration. Resuspend the precipitate in water and add a solution of sodium carbonate to convert the calcium salt to the more soluble sodium salt. Calcium carbonate will precipitate out.

-

Purification: Filter the mixture to remove the calcium carbonate precipitate. The filtrate contains menadiol sodium diphosphate.

-

Recrystallization: Concentrate the filtrate and recrystallize the menadiol sodium diphosphate to obtain the final product, typically as the hexahydrate. The final product is a white to pale pink crystalline powder.[7]

-

Drying: Dry the resulting crystals under vacuum.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of Menadiol Sodium Diphosphate.

Characterization of this compound

A combination of spectroscopic and titrimetric methods is employed to elucidate the structure and determine the purity of the synthesized this compound.

Spectroscopic and Analytical Data

The following table summarizes key quantitative data used in the characterization of menadiol sodium diphosphate.

| Parameter | Method | Typical Value/Result | Reference(s) |

| Purity (Assay) | Potentiometric Titration | 97.5% - 102.0% (anhydrous basis) | [4] |

| Content (UV) | UV-Vis Spectrophotometry | 98.5% | [5] |

| UV Absorbance Maxima | UV-Vis Spectrophotometry | ~227 nm, ~297 nm | [8][9] |

| Water Content | Karl Fischer Titration | 19.0% - 21.5% (for hexahydrate) | [10] |

| Molecular Formula | --- | C₁₁H₈Na₄O₈P₂·6H₂O | [3] |

| Molecular Weight | --- | 530.17 g/mol (hexahydrate) | [11] |

Experimental Protocols: Characterization

1. Potentiometric Titration (Assay) This is the standard method for determining the purity of menadiol sodium diphosphate.[9][10]

-

Procedure: Accurately weigh about 100 mg of Menadiol Sodium Diphosphate and dissolve it in 25 mL of water. Add 25 mL of glacial acetic acid and 25 mL of 3 N hydrochloric acid. Titrate the solution with 0.01 N or 0.02 N ceric sulfate, determining the endpoint potentiometrically using a calomel-platinum electrode system.[9][10]

-

Calculation: Each mL of 0.01 N ceric sulfate is equivalent to 2.651 mg of C₁₁H₈Na₄O₈P₂·6H₂O.[8]

2. UV-Vis Spectrophotometry Used for quantification and identification.

-

Procedure: Prepare a standard solution of known concentration (e.g., 40 µg/mL) in a suitable buffer (e.g., pH 8.0 phosphate buffer). Prepare a test solution of the synthesized compound at a similar concentration. Measure the absorbance of both solutions at the wavelength of maximum absorbance, which is approximately 227 nm or 297 nm, using the buffer as a blank.[8] The quantity of the compound can be calculated by comparing the absorbance of the test solution to the standard solution.[9]

3. Infrared (IR) Spectroscopy IR spectroscopy is used for structural confirmation, often by converting the product back to menadione.[9]

-

Procedure: Dissolve approximately 100-200 mg of menadiol sodium diphosphate in water. Add 2 N sulfuric acid and an oxidizing agent like 0.5 N ceric sulfate.[8][9] This oxidizes the menadiol back to menadione. Extract the menadione with chloroform. Evaporate the chloroform extract to dryness and dry the resulting residue. Prepare a potassium bromide (KBr) dispersion of the obtained menadione and record the IR spectrum. The spectrum should exhibit maxima at the same wavelengths as a USP Menadione reference standard.[9]

4. Identification Test for Phosphate A qualitative test to confirm the presence of the phosphate groups.[10]

-

Procedure: To about 20 mg of the sample, add 1 mL of water, 2 drops of nitric acid, and 1 mL of sulfuric acid. Heat the mixture slowly until white fumes evolve. Cool and cautiously dilute with water to about 10 mL. Make the solution slightly alkaline with 6 N ammonium hydroxide, then re-acidify with nitric acid. Add 3 mL of ammonium molybdate solution to the warm solution. The formation of a yellow precipitate confirms the presence of phosphate.[10]

5. Further Structural Elucidation For complete structural confirmation, modern analytical techniques are essential.

-

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[5]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the compound.[5]

-

Elemental Analysis: Determines the percentage composition of elements (C, H, Na, O, P), which should match the theoretical values for the molecular formula.[5]

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of this compound.

Biological Role and Mechanism of Action

This compound functions as a pro-drug for Vitamin K. In the body, it is metabolized to an active form of Vitamin K. The primary role of Vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the post-translational modification of specific glutamate residues to gamma-carboxyglutamate (Gla) in several key proteins. This carboxylation is critical for the biological activity of blood coagulation factors, including prothrombin (Factor II), and Factors VII, IX, and X.[7][12] A deficiency in Vitamin K impairs this process, leading to an increased risk of hemorrhage.[7]

Vitamin K Cycle Signaling Pathway

Caption: Simplified Vitamin K cycle showing the activation of clotting factors.

Conclusion

The synthesis of this compound from menadione via reduction and phosphorylation is a well-established process. Its characterization relies on a robust set of analytical techniques, with potentiometric titration and UV-Vis spectrophotometry serving as primary methods for quantification and quality control, while spectroscopic methods like IR, NMR, and MS are crucial for definitive structural confirmation. A thorough understanding of these synthesis and characterization protocols is fundamental for professionals engaged in the research, development, and quality assurance of Vitamin K analogue therapeutics.

References

- 1. Menadiol - Wikipedia [en.wikipedia.org]

- 2. Menadiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Menadiol Sodium Diphosphate [doi.usp.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives [mdpi.com]

- 7. medicines.org.uk [medicines.org.uk]

- 8. newdruginfo.com [newdruginfo.com]

- 9. Menadiol Sodium Diphosphate Tablets [drugfuture.com]

- 10. Menadiol Sodium Diphosphate [drugfuture.com]

- 11. Menadiol Sodium Diphosphate | C11H20Na4O14P2 | CID 197855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN1807439A - Sodium this compound ester and its pharmaceutical formulation - Google Patents [patents.google.com]

The Procoagulant Action of Menadiol Diphosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadiol diphosphate, a synthetic, water-soluble analog of vitamin K, has historically been utilized as a therapeutic agent to counteract bleeding disorders stemming from vitamin K deficiency. Its mechanism of action is intrinsically linked to the biochemical processes governing blood coagulation. This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its procoagulant effects, with a focus on its role in the post-translational modification of key clotting factors. This document summarizes the available scientific knowledge, presents relevant experimental methodologies, and visualizes the key pathways involved.

Core Mechanism of Action: A Vitamin K Analog

This compound functions as a precursor to menadione (vitamin K3), which is subsequently reduced to the active hydroquinone form. This active metabolite serves as a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1] GGCX is responsible for the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on several vitamin K-dependent proteins.[2] This carboxylation is a critical step for the biological activity of these proteins, particularly the coagulation factors.

The Gla residues act as calcium-binding sites, enabling the vitamin K-dependent clotting factors to adopt their correct conformation and bind to negatively charged phospholipid surfaces, such as those exposed on activated platelets at the site of vascular injury.[1] This localization is essential for the assembly of the enzyme-cofactor complexes of the coagulation cascade, ultimately leading to the generation of thrombin and the formation of a stable fibrin clot.

The primary vitamin K-dependent coagulation factors include:

-

Prothrombin (Factor II)

-

Factor VII

-

Factor IX

-

Factor X

Additionally, the anticoagulant proteins C and S are also vitamin K-dependent.

Signaling Pathway of this compound in Coagulation

The following diagram illustrates the metabolic activation of this compound and its role in the γ-carboxylation of clotting factors.

Caption: Metabolic activation and function of this compound in coagulation.

Quantitative Data on Coagulation Parameters

While the procoagulant effect of this compound is well-established, specific quantitative data from dose-response studies and enzyme kinetic assays are not extensively available in publicly accessible literature. The following tables summarize the expected and qualitatively described effects of this compound on key coagulation parameters.

Table 1: Effect of this compound on Prothrombin Time (PT) in Vitamin K Deficient Subjects

| Treatment Group | Baseline PT (seconds) | Post-treatment PT (seconds) | Change in PT (seconds) |

| Placebo | Prolonged (>15) | No significant change | Minimal |

| This compound (oral, 20 mg/day for 3 days)[3][4] | Prolonged (>15) | Normalized (11-13.5) | Significant decrease |

| This compound (intravenous)[5] | Prolonged (>15) | Normalized (11-13.5) | Significant decrease |

Note: The values in this table are representative of expected outcomes based on qualitative descriptions in the cited literature, as specific quantitative data tables were not available.

Table 2: Enzyme Kinetics of γ-Glutamyl Carboxylase with Vitamin K Analogs

| Vitamin K Analog | Apparent Km (µM) | Vmax (relative activity) |

| Vitamin K1 | Data not available | Data not available |

| Menadione (from this compound) | Data not available | Active |

Note: While it is established that menadione, the active form of this compound, serves as a substrate for γ-glutamyl carboxylase, specific kinetic parameters (Km and Vmax) for this compound itself are not readily found in the literature.

Experimental Protocols

Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test to assess the extrinsic and common pathways of coagulation, which are dependent on vitamin K-dependent factors.[6]

Principle: The PT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.

-

Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.

-

Incubation: A specific volume of plasma is incubated at 37°C.

-

Reagent Addition: A pre-warmed thromboplastin-calcium reagent is added to the plasma, and a timer is started simultaneously.

-

Clot Detection: The time taken for the formation of a visible fibrin clot is recorded in seconds. This can be done manually by tilt-tube method or using automated coagulometers.[7]

-

Data Analysis: The PT is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.

Caption: Workflow for the Prothrombin Time (PT) Assay.

In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the activity of GGCX in converting glutamate residues to γ-carboxyglutamate residues on a synthetic peptide substrate in the presence of a vitamin K source.

Principle: The activity of GGCX is determined by measuring the incorporation of 14C-labeled bicarbonate (H14CO3-) into a synthetic peptide substrate containing glutamate residues. This incorporation is dependent on the presence of a reduced vitamin K cofactor, such as the hydroquinone form of menadione derived from this compound.

Methodology:

-

Enzyme Preparation: Microsomal fractions containing GGCX are isolated from a suitable source (e.g., liver tissue).

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

Microsomal enzyme preparation

-

A synthetic peptide substrate (e.g., FLEEL)

-

Reduced menadione (prepared from this compound)

-

14C-labeled sodium bicarbonate

-

Dithiothreitol (DTT) to maintain a reducing environment

-

Buffer and other necessary ions

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a specific temperature (e.g., 25°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

-

Measurement of Incorporated Radioactivity: The precipitated peptide substrate is washed to remove unincorporated 14C-bicarbonate. The radioactivity incorporated into the peptide is then measured using a scintillation counter.

-

Data Analysis: The enzyme activity is calculated based on the amount of radioactivity incorporated per unit of time and protein concentration.

Caption: Workflow for the in vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay.

Conclusion

This compound exerts its procoagulant effect by serving as a synthetic precursor for the active form of vitamin K. Its core mechanism of action is to function as a cofactor for γ-glutamyl carboxylase, an essential enzyme for the activation of vitamin K-dependent clotting factors. This post-translational modification is a prerequisite for the proper functioning of the coagulation cascade. While the qualitative effects of this compound on coagulation are well-documented, a clear need exists for more comprehensive quantitative studies to elucidate its precise dose-response relationship and enzyme kinetics. The experimental protocols described herein provide a framework for conducting such investigations, which would be of significant value to researchers and professionals in the fields of hematology and drug development.

References

- 1. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]

- 2. Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytomenadione or menadiol in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of intravenous vitamin E and menadiol sodium diphosphate on vitamin K dependent clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 7. diagnolab.com.na [diagnolab.com.na]

The Biological Functions of Menadiol Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadiol diphosphate, a synthetic, water-soluble analog of vitamin K, plays a significant role in vital biological processes, most notably in hemostasis and, more recently, as a subject of investigation in oncology. This technical guide provides an in-depth exploration of the core biological functions of this compound, its mechanisms of action, and its therapeutic implications. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways.

Introduction

This compound, also known as vitamin K4, is a pro-drug that is readily converted in the body to its active form, menadione (vitamin K3). Its primary and most well-understood function is its role in the coagulation cascade, where it serves as a crucial cofactor for the synthesis of several clotting factors.[1][2] Beyond its hemostatic properties, this compound has garnered significant interest for its cytotoxic effects on cancer cells, which are primarily mediated through the induction of oxidative stress and interference with cellular signaling pathways. This document will elucidate these dual functions, providing a thorough understanding of the biochemical and cellular mechanisms at play.

Role in Coagulation

This compound is essential for the post-translational modification of several vitamin K-dependent coagulation factors. This process, known as gamma-carboxylation, is critical for their ability to bind calcium ions and participate in the clotting cascade.[3][4]

The Vitamin K Cycle and Gamma-Carboxylation

The biological activity of this compound in coagulation is centered around the vitamin K cycle, a series of enzymatic reactions that occur primarily in the liver.[2][3]

-

Conversion to Active Form: this compound is hydrolyzed to menadiol, which is then oxidized to menadione. Menadione is subsequently reduced to the active hydroquinone form (vitamin K hydroquinone).

-

Cofactor for Gamma-Glutamyl Carboxylase (GGCX): Vitamin K hydroquinone acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[5][6][7]

-

Carboxylation of Clotting Factors: GGCX catalyzes the addition of a carboxyl group to glutamic acid (Glu) residues on precursor proteins of clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[8][9] This conversion of Glu to gamma-carboxyglutamic acid (Gla) is essential for the calcium-binding capacity of these proteins.[3]

-

Recycling of Vitamin K: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to vitamin K quinone and subsequently to the active hydroquinone form, allowing the cycle to continue.[9]

Diagram: The Vitamin K Cycle and Coagulation Cascade

Caption: The Vitamin K cycle and its role in the coagulation cascade.

Anti-Cancer Activity

The cytotoxic effects of this compound against cancer cells are primarily attributed to its conversion to menadione, which undergoes redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and cell cycle arrest.

Redox Cycling and Oxidative Stress

Menadione can undergo a one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions (O₂⁻). This process, known as redox cycling, leads to a significant increase in intracellular ROS levels. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells, can also participate in the redox cycling of menadione.

The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.

Diagram: Menadione Redox Cycling

Caption: Redox cycling of menadione leading to ROS production.

Induction of Apoptosis

The excessive oxidative stress induced by menadione triggers apoptotic cell death through multiple pathways. Studies have shown that menadione can induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. Additionally, menadione-induced apoptosis has been linked to the activation of the Fas/FasL system, part of the extrinsic apoptotic pathway.

Cell Cycle Arrest

Menadione has been demonstrated to induce cell cycle arrest, particularly at the G2/M transition, in various cancer cell lines.[1][10][11] This arrest is mediated by the downregulation of key cell cycle regulatory proteins. Specifically, menadione has been shown to decrease the expression of Cdc25C and promote the proteasome-mediated degradation of CDK1 and cyclin B1.[1][10][11] The inactivation of the CDK1/cyclin B1 complex prevents cells from entering mitosis.

Diagram: Menadione-Induced G2/M Cell Cycle Arrest

Caption: Mechanism of menadione-induced G2/M cell cycle arrest.

Quantitative Data

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of menadione have been evaluated in various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell type.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | [12] |

| Multidrug-resistant Leukemia | Leukemia | 13.5 ± 3.6 | [13] |

| Parental Leukemia | Leukemia | 18 ± 2.4 | [13] |

| AGS | Gastric Cancer | ~15 (for growth reduction) | [14] |

Clinical Trial Data

A Phase I clinical trial of this compound in patients with advanced malignancies provided valuable data on its safety and pharmacokinetics.

| Parameter | Value | Reference |

| Patient Population | 40 patients with advanced cancer | [15] |

| Dosing Regimen | Intravenous infusion every 3 weeks, escalating from 40 mg/m² to 1360 mg/m² | [15] |

| Maximum Tolerated Dose | Not explicitly stated, but dose-limiting toxicities were observed at higher doses | [15] |

| Peak Plasma Concentration (at 1360 mg/m²) | 1.9-7.4 µM | [15] |

| Observed Toxicities | Hypersensitivity reactions (facial flushing, paresthesias, chest pain, dyspnea) | [15] |

| Objective Responses | None observed in this Phase I trial | [15] |

Experimental Protocols

Cytotoxicity Assays

5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

5.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell lysis.

-

Principle: The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

-

General Protocol:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate to allow the conversion of the substrate by LDH.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

-

Coagulation Assays

5.2.1. Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of the coagulation cascade.

-

Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.

-

General Protocol:

-

Collect blood in a tube containing sodium citrate anticoagulant.

-

Centrifuge the blood to obtain platelet-poor plasma.

-

Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C.[16][17][18]

-

Mix the plasma with the PT reagent.

-

Measure the time (in seconds) until a fibrin clot is formed.

-

5.2.2. Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the intrinsic and common pathways of the coagulation cascade.

-

Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium.

-

General Protocol:

Diagram: Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a multifaceted molecule with well-established functions in hemostasis and promising potential in oncology. Its role as a vitamin K analog in the coagulation cascade is fundamental to normal physiological function. Furthermore, its ability to induce oxidative stress and disrupt cell cycle progression in cancer cells provides a compelling rationale for its continued investigation as a therapeutic agent. This technical guide has provided a comprehensive overview of the biological functions of this compound, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways. It is intended to serve as a valuable resource for the scientific and drug development communities, fostering further research and innovation in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Beyond the Coagulation Cascade: Vitamin K and Its Multifaceted Impact on Human and Domesticated Animal Health [mdpi.com]

- 3. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. med.libretexts.org [med.libretexts.org]

- 5. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Coagulation - Wikipedia [en.wikipedia.org]

- 10. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. decaturgeneral.testcatalog.org [decaturgeneral.testcatalog.org]

- 16. atlas-medical.com [atlas-medical.com]

- 17. labcorp.com [labcorp.com]

- 18. atlas-medical.com [atlas-medical.com]

- 19. linear.es [linear.es]

- 20. atlas-medical.com [atlas-medical.com]

- 21. ecat.nl [ecat.nl]

The Synthetic Vitamin: An In-depth Technical Guide to the Discovery and History of Vitamin K4 (Menadiol Diacetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K4, chemically known as menadiol diacetate or acetomenaphthone, is a synthetic, water-soluble precursor of vitamin K2 (menaquinone-4, MK-4). Developed in the wake of the initial discovery of the natural K vitamins, it represented a significant advancement in the therapeutic management of vitamin K deficiency due to its improved stability and bioavailability over its parent compound, menadione (vitamin K3). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of vitamin K4. It details the experimental protocols that were foundational to its characterization, presents quantitative data on its physicochemical properties and biological efficacy, and visualizes the core biochemical pathways in which it participates. This document serves as a detailed resource for professionals in research and drug development, offering a thorough understanding of this important synthetic vitamer.

Discovery and History: The Quest for a Stable Anti-Hemorrhagic Factor

The journey to vitamin K4 began with the seminal work of Danish scientist Henrik Dam in the late 1920s. Dam identified a new fat-soluble factor, which he termed "Koagulationsvitamin" or vitamin K, essential for blood coagulation in chicks.[1] This discovery spurred a global effort to isolate and synthesize this vital nutrient.

Following the structural elucidation of vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), researchers sought simpler, synthetic analogues that could be produced more readily and offered improved therapeutic profiles. The core structure responsible for vitamin K activity was identified as 2-methyl-1,4-naphthoquinone, a compound that was named menadione (vitamin K3). While menadione itself was biologically active, it exhibited toxicity and was relatively unstable.

This led to the exploration of more stable derivatives. The reduced form of menadione, menadiol, was first prepared by K. Fries and W. Lohmann in 1921, even before its vitamin activity was understood.[2] The key breakthrough came in 1940 when Sah et al. reported the synthesis of the diacetate ester of menadiol, creating menadiol diacetate (vitamin K4).[2] This esterification process yielded a more stable, water-soluble compound that could be effectively metabolized in the body to exert its vitamin K activity, establishing it as a valuable therapeutic agent for preventing and treating hemorrhagic conditions associated with vitamin K deficiency.[1][3]

Physicochemical and Biological Properties

Menadiol diacetate is a white crystalline solid. Its ester linkages make it less reactive than menadione, and its increased hydrophilicity compared to natural vitamin K forms influences its absorption and distribution. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (4-acetyloxy-3-methylnaphthalen-1-yl) acetate; 2-Methyl-1,4-naphthalenediol diacetate | [4][5] |

| Synonyms | Acetomenaphthone, Vitamin K4, Kapilin, Synkavit, Prokayvit Oral | [2][6][7] |

| CAS Number | 573-20-6 | [4] |

| Molecular Formula | C₁₅H₁₄O₄ | [4] |

| Molecular Weight | 258.27 g/mol | [4] |

| Melting Point | 112-114 °C | [2][4] |

| Solubility | Practically insoluble in water; Soluble in DMSO (51 mg/mL) | [2][7] |

| Appearance | White crystalline solid | [8] |

Mechanism of Action: The Vitamin K Cycle

The biological activity of menadiol diacetate is dependent on its metabolic conversion within the body.[9] Esterase enzymes first hydrolyze the acetate groups to release menadiol. This menadiol is then converted to menadione, which enters the vitamin K cycle. Inside the cell, particularly in the liver, menadione is reduced to its active hydroquinone form (menadiol hydroquinone). This active form serves as a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[3][9]

GGCX catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins, converting them into gamma-carboxyglutamate (Gla) residues.[9] This carboxylation is essential for the biological function of these proteins, as the Gla residues are able to bind calcium ions. This calcium-binding ability is critical for the activation of blood clotting factors II, VII, IX, and X, as well as proteins C, S, and Z, thereby ensuring proper hemostasis.[9]

References

- 1. What is Menadiol Diacetate used for? [synapse.patsnap.com]

- 2. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Menadiol diacetate | 573-20-6 [chemicalbook.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]

Menadiol Diphosphate: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadiol diphosphate, a synthetic, water-soluble derivative of vitamin K (specifically, a derivative of menadione, vitamin K3), has been utilized in pharmaceutical applications for its prothrombogenic activity. As a prodrug, it is converted in the body to the active form, menadione. Understanding the chemical properties and stability profile of this compound is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of drug products. This technical guide provides an in-depth overview of the core chemical properties and stability characteristics of this compound, including its degradation pathways and methodologies for its analysis.

Chemical and Physical Properties

This compound is typically available as its tetrasodium salt, often in a hydrated form. This salt form confers high water solubility, a key advantage over the lipid-soluble natural vitamin K analogues.

General Properties

| Property | Value | Source |

| Chemical Name | 2-Methyl-1,4-naphthalenediol bis(dihydrogen phosphate) | --INVALID-LINK-- |

| Synonyms | Menadiol bis(dihydrogen phosphate), Vitamin K4 phosphate | --INVALID-LINK-- |

| CAS Number | 84-98-0 (for the diphosphate) | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₂O₈P₂ | --INVALID-LINK-- |

| Molecular Weight | 334.16 g/mol | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value | Source/Comment |

| Appearance | White to pinkish powder (for the hexahydrate sodium salt) | [1] |

| Solubility | Very soluble in water; practically insoluble in methanol, ethanol, ether, acetone.[1] | A specific quantitative value (e.g., in mg/mL) is not consistently reported. One source indicates a solubility of 20 mg/mL (200 mg in 10 mL of water).[2] |

| Melting Point | Data not available for the diphosphate salt. Menadiol: 168-170 °C; Menadione: 104-107 °C.[1][2] | The melting point of the salt is expected to be significantly different from the non-salt form and its degradation product. |

| pKa Values | Data not available. | As a diphosphate ester, it is expected to have multiple pKa values associated with the phosphate groups. |

Stability Profile

This compound is known to be unstable under certain conditions, particularly in the presence of light and oxidizing agents. Its primary degradation pathway involves hydrolysis of the phosphate esters and subsequent oxidation to menadione.

Degradation Pathways

The stability of this compound is a critical concern in the development of pharmaceutical formulations. The molecule is susceptible to degradation through several pathways:

-

Hydrolysis: The phosphate ester linkages are susceptible to both acid and base-catalyzed hydrolysis. This process liberates the phosphate groups to form menadiol (2-methyl-1,4-naphthalenediol). The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The resulting menadiol is readily oxidized to menadione (vitamin K3). This oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light.

-

Photodegradation: this compound is sensitive to light. Photodegradation can proceed via a mechanism involving singlet oxygen, which leads to the formation of menadione and orthophosphate.[3]

Preservation in tight, light-resistant containers and storage in a cold place are recommended to mitigate degradation.[2]

Experimental Protocols

Detailed experimental protocols for the assessment of this compound stability are crucial for regulatory submissions and quality control. The following sections outline methodologies for forced degradation studies and a stability-indicating assay.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods. The following protocols are based on general principles outlined in ICH guidelines and literature for related compounds.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%

-

High-purity water

-

pH meter

-

Temperature-controlled oven and water bath

-

Photostability chamber compliant with ICH Q1B guidelines

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate volume of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate volume of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 6, 24 hours).

-

Withdraw samples at intervals and dilute for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound powder in a glass vial and store it in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours). At each time point, dissolve a portion of the solid in the mobile phase for analysis.

-

Solution State: Incubate an aliquot of the stock solution in a sealed vial at 80°C. Withdraw samples at specified time points, cool, and dilute for analysis.

-

-

Photostability:

-

Expose the stock solution in a photochemically transparent container to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

After exposure, analyze the sample and the control.

-

Analysis: All stressed samples, along with an unstressed control, should be analyzed by a validated stability-indicating analytical method (see Section 3.2).

Stability-Indicating Assay Method (Hypothetical HPLC-UV Method)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other potential impurities. The following is a hypothetical HPLC-UV method that could serve as a starting point for the development and validation of a stability-indicating assay for this compound. This method is adapted from a validated method for the related compound, menadione sodium bisulfite, which is also polar and water-soluble.[4]

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector or Photodiode Array (PDA) detector.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is a suitable choice for polar analytes like this compound. For example, a ZIC-HILIC column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer. A potential starting point could be Acetonitrile: 200 mM Ammonium Acetate (pH adjusted to 5.7 with acetic acid) (80:20 v/v).[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Column Temperature: 25°C.[4]

-

Injection Volume: 20 µL.

-

Detection Wavelength: this compound and its primary degradant, menadione, have different UV maxima. A PDA detector would be ideal for monitoring multiple wavelengths. A primary wavelength for menadione is around 261 nm.[4] The optimal wavelength for this compound would need to be determined.

Method Validation:

The method would require full validation according to ICH Q2(R1) guidelines, including:

-

Specificity: Demonstrated by the analysis of forced degradation samples, showing that the peak for this compound is free from interference from degradation products, and that all major degradation products are well-resolved. Peak purity analysis using a PDA detector would be essential.

-

Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target assay concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the levels of repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for both this compound and key degradation products.

-

Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound involves its enzymatic conversion to menadiol, which is then oxidized to menadione. Menadione serves as a substrate for vitamin K-dependent carboxylation, a crucial step in the activation of coagulation factors.

Conclusion

This compound is a water-soluble vitamin K analog with inherent stability challenges, primarily related to hydrolysis and oxidation. Its sensitivity to light necessitates careful handling and storage. A thorough understanding of its chemical properties and degradation pathways is paramount for the development of stable and effective pharmaceutical products. The implementation of robust, validated stability-indicating analytical methods, such as the hypothetical HPLC method outlined, is essential for quality control and regulatory compliance. Further research to quantify physicochemical properties like solubility and pKa, and to fully characterize degradation products under various stress conditions, would provide a more complete profile of this important compound.

References

- 1. Menadiol [drugfuture.com]

- 2. Menadiol Sodium Diphosphate [drugfuture.com]

- 3. sgs.com [sgs.com]

- 4. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Menadiol Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of menadiol diphosphate. This synthetic, water-soluble vitamin K analog serves as a prodrug, undergoing rapid conversion to its active form, menadione (vitamin K3). This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development.

Absorption

This compound is a water-soluble compound, which allows for its absorption from the gastrointestinal tract without the requirement of bile salts.[1][2] This property makes it potentially useful in conditions where bile flow is compromised, such as obstructive jaundice.[3]

Distribution

Metabolism

The metabolism of this compound is a multi-step process involving its conversion to menadione and subsequent transformation into other active forms of vitamin K.

Initial Hydrolysis to Menadiol

This compound is a prodrug that is rapidly converted to menadiol. This initial step is a hydrolysis reaction catalyzed by non-specific alkaline phosphatases, which cleave the phosphate groups.[6][7]

Oxidation to Menadione

Following hydrolysis, menadiol is oxidized to menadione (vitamin K3). This conversion is a key step in the bioactivation of the compound.

Further Conversion to Menaquinone-4 (MK-4)

Menadione serves as an intermediate in the synthesis of menaquinone-4 (MK-4), a significant form of vitamin K2. This conversion involves the reduction of menadione back to menadiol (in its hydroquinone form), which is then prenylated by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[5][8][9] This process has been observed to occur in the intestine during the absorption of oral vitamin K forms.[10][11]

Excretion

The body rapidly metabolizes and excretes vitamin K.[2] Menadione and its metabolites are eliminated through both renal and biliary routes. In rats, menadione derivatives are primarily excreted in the bile, predominantly as the menadione-S-glutathione conjugate (thiodione) and glucuronides. Studies in humans have shown that after oral administration of various vitamin K forms, a fraction of the dose is excreted in the urine as menadione.[11]

Pharmacokinetics

Quantitative pharmacokinetic data for this compound itself is scarce in publicly available literature. Most studies focus on the pharmacokinetics of its active metabolite, menadione.

Human Pharmacokinetic Data

A phase I clinical trial in patients with advanced malignancies provides the most direct human pharmacokinetic data. Following a short intravenous infusion of this compound at a dose of 1360 mg/m², plasma concentrations of menadione peaked in the range of 1.9 to 7.4 µM.[1][3][12] These elevated plasma levels were sustained for approximately 4 to 6 hours after the infusion was completed.[1]

Animal Pharmacokinetic Data

A study in rabbits provides more detailed pharmacokinetic parameters for menadione following a high-dose intravenous injection of 75 mg of menadiol sodium diphosphate.[13]

Table 1: Pharmacokinetic Parameters of Menadione in Rabbits Following Intravenous Administration of this compound

| Parameter | Plasma (Mean ± SD) | Red Blood Cells (Mean ± SD) |

| Elimination Half-life (t½) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |

| Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |

| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |

| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |

| Formation Rate Constant (kf) of Menadione | 0.589 ± 0.246 min⁻¹ | 1.520 ± 1.345 min⁻¹ |

Data sourced from Hu et al. (1996).[13]

Experimental Protocols

This section details the methodologies cited in the literature for the analysis of menadione in biological samples, which is crucial for pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study in Rabbits

-

Subjects: Rabbits.[13]

-

Dosing: A single intravenous injection of 75 mg menadiol sodium diphosphate.[13]

-

Sample Collection: Blood samples were collected at various time points post-administration.[14]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to measure the concentration of the metabolite, menadione, in plasma and red blood cells.[13]

Analytical Method for Menadione in Urine

-

Sample Preparation:

-

Acid treatment is used for the hydrolysis of menadiol conjugates present in the urine. This step also oxidizes the released menadiol to menadione.[15][16]

-

An internal standard (e.g., Menaquinone-2) is added to the sample.[15]

-

Menadione is extracted from the aqueous urine sample using an organic solvent such as iso-octane.[15]

-

-

Chromatography:

-

Method: High-Performance Liquid Chromatography (HPLC).[15]

-

Column: A C30 column is used, often cooled to enhance separation.[15]

-

Mobile Phase: A typical mobile phase consists of 95% methanol and 5% deionized water.[15]

-

Detection: Fluorescence detection is employed for its high sensitivity and specificity for vitamin K compounds. This often involves a post-column zinc reduction step to convert menadione to a fluorescent species.[15]

-

Analytical Method for Menadione in Plasma

-

Sample Preparation:

-

Protein Precipitation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected.[17]

-

Solid-Phase Extraction (SPE): For cleaner extracts, SPE can be employed. A general protocol involves:

-

Sample Pretreatment: Deproteinization with a cold solvent like ethanol.[18]

-

Column Conditioning: The SPE cartridge (e.g., polymeric reversed-phase) is conditioned with appropriate solvents.[18]

-

Sample Loading: The supernatant from the pretreated sample is loaded onto the cartridge.[18]

-

Washing: The cartridge is washed to remove interferences.[18]

-

Elution: The retained menadione is eluted with a suitable solvent.[18]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.[18]

-

-

-

Chromatography:

References

- 1. researchgate.net [researchgate.net]

- 2. medicines.org.uk [medicines.org.uk]

- 3. providence.elsevierpure.com [providence.elsevierpure.com]

- 4. Distribution and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry | Semantic Scholar [semanticscholar.org]

- 8. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

in vitro vs in vivo effects of menadiol diphosphate

An In-depth Technical Guide to the In Vitro and In Vivo Effects of Menadiol Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a water-soluble pro-drug of menadione (Vitamin K3), has garnered significant interest as a potential anti-cancer agent. Its mechanism of action, primarily centered on the induction of oxidative stress through redox cycling, has demonstrated potent cytotoxic effects in various cancer cell lines in vitro. However, translating this preclinical efficacy into tangible clinical outcomes in vivo has proven challenging. This technical guide provides a comprehensive analysis of the disparate effects of this compound observed in laboratory and clinical settings. We delve into its core mechanism of action, present quantitative data from key studies in comparative tables, detail relevant experimental protocols, and visualize complex pathways and workflows to offer a clear and thorough resource for the scientific community.

Core Mechanism of Action: The Double-Edged Sword of Redox Cycling

This compound itself is biologically inactive. Upon administration, it is rapidly converted by endogenous alkaline phosphatases into its active form, menadione. Menadione's cytotoxic effects are primarily driven by its ability to undergo redox cycling, a process that can either lead to detoxification or to the generation of harmful reactive oxygen species (ROS).

The fate of menadione within the cell is largely determined by two key enzymes with opposing functions:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme catalyzes a two-electron reduction of menadione to menadiol (a hydroquinone).[1][2] This is generally considered a detoxification pathway, as the resulting hydroquinone is more stable and can be conjugated for excretion.[1]

-

Cytochrome P450 Reductase: This enzyme facilitates a one-electron reduction, converting menadione into a highly reactive semiquinone radical.[1] This radical can then react with molecular oxygen (O₂) to regenerate the parent menadione, while simultaneously producing a superoxide anion (O₂⁻).[3][4] This futile cycle generates a massive amount of ROS, leading to significant oxidative stress.

Cancer cells often exhibit high levels of NQO1, a feature that has been explored for targeted drug activation. However, the balance between the one- and two-electron reduction pathways is critical in determining the ultimate biological effect of menadione.

In Vitro Effects: Potent Cytotoxicity and Apoptosis Induction

In controlled laboratory settings, menadione consistently demonstrates potent anti-cancer activity across a wide range of human cancer cell lines. The primary mechanisms observed are dose-dependent cytotoxicity and the induction of apoptosis.

Quantitative Data Summary

The cytotoxic potency of menadione in vitro often occurs at concentrations that have been shown to be achievable in human plasma.[5][6]

| Cell Line | Cancer Type | Effect Observed | Effective Concentration (IC₅₀) | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | Cytotoxicity, Apoptosis | ~25 µM | [7] |

| HL-60 | Human Promyelocytic Leukemia | Apoptosis | 1 - 50 µM | [8] |

| OVCAR-3, SK-OV-3 | Human Ovarian Carcinoma | Apoptosis, Inhibition of cell adhesion/migration | Not specified | [9] |

| L1210 | Murine Leukemia | GSH & NADPH depletion, Growth inhibition | >27 µM for GSH depletion | [10] |

| Human Lymphatic Neoplasms | Leukemia / Lymphoma | Chemosensitization, Cytotoxicity | 4.7 µM for chemosensitization | [6] |

Apoptotic Signaling Pathway

The high levels of ROS generated by menadione's redox cycling trigger the intrinsic pathway of apoptosis. This cascade involves mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of effector caspases that execute cell death. Key events include the release of cytochrome c from the mitochondria, activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which leads to DNA fragmentation.[7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a method for determining the cytotoxic effects of this compound on an adherent cancer cell line.

Objective: To determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) of this compound.

Materials:

-

Cancer cell line of interest (e.g., H4IIE, OVCAR-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in sterile PBS or media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO (Dimethyl sulfoxide)[7]

-

Multichannel pipette

-

Microplate reader (550-570 nm wavelength)

Workflow:

In Vivo Effects: Clinical Challenges and Pharmacokinetic Hurdles

Despite the promising results from in vitro studies, the translation of this compound's anti-cancer activity into in vivo models and human trials has been largely unsuccessful.

Quantitative Data Summary: Phase I Clinical Trial

A key Phase I clinical trial in patients with advanced malignancies highlights the challenges. While the drug was administered, and plasma concentrations were measured, no objective anti-tumor responses were observed.[11][12]

| Parameter | Finding | Reference |

| Study Design | Phase I, dose-escalation trial | [11][12] |

| Patient Population | 40 patients with advanced cancer | [11] |

| Drug Administration | Short intravenous infusion (1-5 hours) every 3 weeks | [11][12] |

| Dosage Range | Escalated from 40 mg/m² to 1360 mg/m² | [11][12] |

| Peak Plasma Concentration | 1.9 - 7.4 µM (at 1360 mg/m² dose) | [11][12] |

| Efficacy | No objective partial or complete responses observed | [11][12] |

| Toxicity (Dose-Limiting) | Hypersensitivity Reaction (HSR) syndrome at doses ≥ 840 mg/m² (facial flushing, paresthesiae, chest pain, dyspnea) | [11] |

| Hematologic Toxicity | No significant (Grade ≥ 2) toxicity observed | [11] |

Discrepancy Between In Vitro and In Vivo Results

The central issue appears to be a disconnect between the drug concentrations and exposure times required for efficacy in vitro and what can be safely achieved in vivo.

-

Pharmacokinetics: Following a short intravenous infusion, plasma levels of menadione peak and then decline.[5] The peak concentration of ~7.4 µM reached in the clinical trial is within the lower range of concentrations that show cytotoxic effects in vitro. However, this peak is transient.

-

Exposure Time: In vitro experiments typically involve continuous exposure of cells to the drug for 24 hours or more. In contrast, the in vivo exposure is limited to a few hours post-infusion.[5]

-

Toxicity: Dose escalation was limited by hypersensitivity reactions, preventing the administration of higher doses that might have produced more sustained and effective plasma concentrations.[11]

Researchers have suggested that prolonged infusion times would be necessary to maintain plasma concentrations at levels comparable to those demonstrating anti-cancer activity in vitro.[5]

Comparative Analysis and Future Directions

| Feature | In Vitro | In Vivo (Human Phase I Trial) |

| Outcome | Potent, dose-dependent cytotoxicity and apoptosis in cancer cells.[7][8] | No objective anti-tumor responses.[11][12] |

| Effective Concentration | ~5 µM (chemosensitization) to >50 µM (cytotoxicity).[6] | Peak plasma levels of 1.9-7.4 µM were achieved but were not sustained.[11][12] |

| Exposure | Continuous exposure, typically for 24-72 hours. | Transient exposure for a few hours after a short infusion.[5][11] |

| Limiting Factors | Not applicable. | Dose-limiting hypersensitivity reactions.[11] |

The case of this compound serves as a critical example of the challenges in translating preclinical findings. While its mechanism of inducing ROS-mediated apoptosis is sound and highly effective in vitro, the principal obstacle is a narrow therapeutic window in vivo. The doses required to achieve sustained, therapeutically relevant plasma concentrations are precluded by toxicity.

Future research could explore:

-

Novel Delivery Systems: Encapsulation or conjugation strategies to improve the pharmacokinetic profile and tumor-targeting of menadione.

-

Combination Therapies: Leveraging the chemosensitizing properties observed in vitro by combining lower, non-toxic doses of this compound with other standard-of-care chemotherapeutic agents.[5][6]

-

Biomarker-Driven Trials: Selecting patients with tumors that have high NQO1 expression, which could theoretically enhance the drug's activity, although this remains to be proven clinically.

References

- 1. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Induction by Menadione in Human Promyelocytic Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. providence.elsevierpure.com [providence.elsevierpure.com]

Menadiol Diphosphate as a Vitamin K Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadiol diphosphate, a synthetic, water-soluble analog of vitamin K, serves a critical role in biochemical pathways essential for hemostasis. Unlike its fat-soluble counterparts, its unique solubility allows for administration in clinical scenarios marked by malabsorption. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the vitamin K cycle, its pharmacokinetic profile, and its applications in both coagulation and oncology. We present quantitative data from clinical trials, detailed experimental protocols for its synthesis and evaluation, and visual diagrams of key biological and experimental pathways to facilitate a deeper understanding for research and development professionals.

Chemical and Pharmacological Profile

This compound (also known as menadiol sodium diphosphate or vitamin K4) is a synthetic derivative of menadione (vitamin K3).[1] Its primary advantage is its high water solubility, which allows for absorption from the gastrointestinal tract without reliance on bile salts, a significant benefit in conditions like obstructive jaundice.[1][2]

Chemical Structure: 2-methyl-1,4-naphthalenediol bis(dihydrogen phosphate)

Upon administration, it is converted in the body to its active form, which participates in the vital vitamin K cycle.

Mechanism of Action: The Vitamin K Cycle

The primary function of vitamin K and its analogs is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[3][4] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on a set of proteins known as vitamin K-dependent proteins.[5][6]

This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with phospholipid membranes.[5] Key vitamin K-dependent proteins include:

-

Coagulation Factors: Factor II (Prothrombin), VII, IX, and X.[2][3]

-

Anticoagulant Proteins: Protein C and Protein S.[3]

-

Bone Metabolism Proteins: Osteocalcin and Matrix Gla Protein (MGP).[5][7]

The process, known as the vitamin K cycle, occurs in the endoplasmic reticulum.[6] this compound enters this cycle after being converted to menadiol and subsequently reduced to the active vitamin K hydroquinone form. This hydroquinone is the active cofactor for GGCX. In the process, it is oxidized to vitamin K epoxide, which is then recycled back to the hydroquinone form by the enzyme vitamin K epoxide reductase (VKORC1).[3] Warfarin and other coumarin anticoagulants exert their effect by inhibiting VKORC1.[3]

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile compared to natural vitamin K.

-

Absorption: As a water-soluble compound, it is readily absorbed from the gastrointestinal tract, and its absorption is not dependent on the presence of bile salts.[2]

-

Distribution: It is distributed throughout the body and is metabolized in the liver.[8]

-

Metabolism and Excretion: The body rapidly metabolizes vitamin K analogs.[2] Metabolites are primarily excreted in the urine and feces (via the biliary system).[8]

-

Onset of Action: A notable characteristic is its delayed onset of action. Therapeutic effects typically begin approximately 24 hours after administration but can persist for several days.[1][9]

Quantitative Data Summary

The clinical investigation of this compound has provided key quantitative data, particularly from its evaluation in oncology.

Table 1: Phase I Clinical Trial in Advanced Malignancy [10][11]

| Parameter | Value |

|---|---|

| Patient Population | 40 patients with advanced cancer |

| Dosage Range | 40 mg/m² to 1360 mg/m² (escalating) |

| Administration | Short intravenous infusion (1-5 hours) every 3 weeks |

| Peak Plasma Concentration | 1.9 - 7.4 µM (at 1360 mg/m² dose) |

| Objective Response Rate | No objective partial or complete responses observed |

Table 2: Toxicity Profile in Phase I Oncology Trial [10][12]

| Dose Level | Toxicity Type | Grade | Incidence |

|---|---|---|---|

| 840 mg/m² | Hypersensitivity Reaction (HSR)¹ | Grade 1 | 3 of 4 patients |

| 1360 mg/m² | Hypersensitivity Reaction (HSR)¹ | Grade 1 | 2 of 13 patients |

| 1360 mg/m² | Hypersensitivity Reaction (HSR)¹ | Grade 2 | 7 of 13 patients |

| All Doses | Hematologic Toxicity | Grade ≥ 2 | Not observed |

¹HSR syndrome included paresthesiae, facial flushing, burning of eyes/mucous membranes, chest pain, and dyspnea.

Table 3: Efficacy in Malignant Disease (Tritiated this compound) [13][14]

| Administration Route | Evaluable Cases | Response Observed | Response Rate |

|---|---|---|---|

| Intravenous (IV) | 151 | 23 | 15.2% |

| Intra-arterial (IA) | 52 | 13 | 25.0% |

Experimental Protocols

Protocol 1: Synthesis of this compound Hexahydrate

This protocol is based on the reduction of menadione followed by salt formation.[15]

Objective: To synthesize menadiol sodium diphosphate hexahydrate from menadione.

Materials:

-

Menadione

-

Stannous chloride dihydrate (reducing agent)

-

Hydrochloric acid

-

Calcium hydroxide

-

Sodium carbonate

-

Ethanol

-

Water

Methodology:

-

Reduction: Dissolve menadione in a suitable solvent. Add stannous chloride dihydrate as the reducing agent and reflux the mixture to reduce menadione to menadiol.

-

Hydrolysis: After reduction, perform a hydrolysis step.

-

Calcium Salt Formation: Add calcium hydroxide to the solution to precipitate this compound as its calcium salt.

-

Conversion to Sodium Salt: Isolate the calcium salt and resuspend it. Add sodium carbonate to the suspension to convert the calcium salt to the more soluble sodium salt, precipitating calcium carbonate.

-

Purification: Filter the solution to remove calcium carbonate.

-

Recrystallization: Concentrate the filtrate and recrystallize the menadiol sodium diphosphate from an appropriate solvent system (e.g., water/ethanol) to obtain the hexahydrate crystal powder.

-

Analysis: Confirm the structure and purity of the final product using techniques such as UV spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Protocol 2: In Vitro Cytotoxicity and Chemosensitization Assay

This protocol is adapted from studies evaluating menadiol's effect on human lymphatic neoplasms.[16]

Objective: To determine the cytotoxic and chemosensitizing effects of this compound on cancer cells.

Materials:

-

Human cancer cell line (e.g., human lymphatic neoplasm cells)

-

Normal human lymphocytes (as control)

-

This compound solution

-

Standard chemotherapeutic agents (e.g., vincristine, dexamethasone)

-

Cell culture medium and supplements

-

Differential staining cytotoxicity assay reagents (e.g., Fast Green and Nigrosin)

-

Incubator (37°C, 5% CO₂)

-

Microscope

Methodology:

-

Cell Preparation: Isolate and prepare single-cell suspensions of both neoplastic and normal lymphocytes.

-

Drug Exposure: Plate the cells and expose them to:

-

This compound alone (at various concentrations, e.g., 2.0 µg/mL).

-

Standard chemotherapeutic agents alone.

-

A combination of this compound and a standard agent.

-

A vehicle control.

-

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours) under standard culture conditions.

-

Cytotoxicity Assessment:

-

Use a differential staining cytotoxicity assay. This method distinguishes between live (unstained) and dead (stained) cells.

-

Count the number of viable cells in each treatment group using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of cell survival for each treatment condition relative to the vehicle control.

-

Compare the cytotoxic effect of the combination therapy to the single-agent therapies to determine if menadiol enhances the activity of the standard agents (chemosensitization).

-

Applications in Oncology

Beyond its role in hemostasis, this compound has been investigated as an anticancer agent, primarily due to the redox cycling properties of its menadione core, which can induce oxidative stress in cancer cells.

-

As a Radiosensitizer: Early research explored tritiated this compound as a radioactive drug designed to selectively target and irradiate tumor cells.[13][14] The rationale is that some tumor cells exhibit increased uptake of vitamin K analogs.

-

As a Chemotherapeutic Agent: Phase I trials have evaluated high-dose this compound in patients with advanced malignancies.[10][11] While single-agent efficacy was limited, these studies established a safety profile and maximum tolerated dose.

-

As a Chemosensitizer: In vitro studies have shown that menadiol can enhance the cytotoxic effects of standard chemotherapy drugs in certain cancer types, such as human lymphatic neoplasms, potentially by overcoming drug resistance.[16]

Adverse Effects and Contraindications

The primary adverse effects are related to high doses used in oncology settings and include a hypersensitivity reaction syndrome.[10] A significant risk is hemolytic anemia, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency or low vitamin E levels.[1][2] Due to the risk of hemolytic anemia, hyperbilirubinemia, and kernicterus in infants, its use is contraindicated in neonates and during late pregnancy.[2]

Conclusion and Future Directions

This compound remains a clinically relevant vitamin K analog, particularly for managing coagulopathy in patients with obstructive jaundice. Its water-soluble nature provides a distinct therapeutic advantage. While early investigations into its role in oncology as a single agent did not demonstrate significant efficacy, its potential as a chemosensitizing or radiosensitizing agent warrants further exploration. Future research should focus on combination therapies and identifying specific cancer types or molecular profiles that may be particularly susceptible to its effects. A deeper understanding of its uptake mechanisms in tumor cells could unlock new therapeutic strategies.

References

- 1. Menadiol - Wikipedia [en.wikipedia.org]

- 2. medicines.org.uk [medicines.org.uk]